N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1206988-41-1
Cat. No.: VC4227585
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206988-41-1 |
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Molecular Formula | C21H22ClN3O3S |
Molecular Weight | 431.94 |
IUPAC Name | N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H22ClN3O3S/c1-27-11-10-25-19(15-6-8-18(28-2)9-7-15)13-23-21(25)29-14-20(26)24-17-5-3-4-16(22)12-17/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Standard InChI Key | BMARZNWFQHKLSP-UHFFFAOYSA-N |
SMILES | COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
The molecular formula of N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is C₂₁H₂₂ClN₃O₃S, with a molecular weight of 431.9 g/mol . Key structural elements include:
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A 1H-imidazole ring substituted at positions 1 and 5 with 2-methoxyethyl and 4-methoxyphenyl groups, respectively.
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A thioacetamide bridge (-S-CH₂-C(=O)-) linking the imidazole’s 2-position to an N-(3-chlorophenyl) group.
Table 1: Comparative Molecular Properties of Related Imidazole Derivatives
Spectroscopic Characterization
Structural validation of this compound relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show distinct peaks for the imidazole protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.2–3.8 ppm), and aromatic protons from phenyl substituents (δ 6.8–7.5 ppm) .
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Infrared (IR) Spectroscopy: Key absorptions include N-H stretching (~3250 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (650–750 cm⁻¹).
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 431.9, with fragmentation patterns consistent with imidazole ring cleavage and loss of methoxy groups .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential functionalization of the imidazole core, as demonstrated in analogous compounds :
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Imidazole Ring Formation: Cyclocondensation of 4-methoxyphenylglyoxal with ammonium acetate yields 5-(4-methoxyphenyl)-1H-imidazole.
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N-Alkylation: Reaction with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 1-(2-methoxyethyl) substituent.
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Thioacetamide Incorporation: Thiolation at the 2-position using thiourea/HCl, followed by coupling with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of triethylamine.
Critical Reaction Conditions:
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Challenges in Scalability
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Regioselectivity: Competing reactions at imidazole positions 4 and 5 require careful stoichiometric control.
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Sulfur Stability: Thioacetamide linkages are prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane (8 mg/mL), but poorly soluble in water (<0.1 mg/mL) .
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 182–185°C, with decomposition above 250°C.
Reactivity Trends
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Nucleophilic Substitution: The chlorophenyl group undergoes substitution with amines or alkoxides at elevated temperatures .
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Oxidation: The thioether (-S-) moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or m-CPBA .
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Complexation: The imidazole nitrogen coordinates with metal ions (e.g., Cu²⁺, Zn²⁺), as evidenced by UV-Vis spectral shifts .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 16 μg/mL and 32 μg/mL, respectively . The mechanism may involve disruption of cell membrane integrity via thioacetamide-mediated lipid peroxidation .
Industrial and Pharmaceutical Applications
Drug Development Prospects
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Anticancer Agents: Structural analogs inhibit tubulin polymerization (IC₅₀: 1.2 μM), comparable to paclitaxel .
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Antidiabetic Candidates: Thioacetamide derivatives enhance insulin receptor substrate-1 (IRS-1) phosphorylation in vitro .
Material Science Applications
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